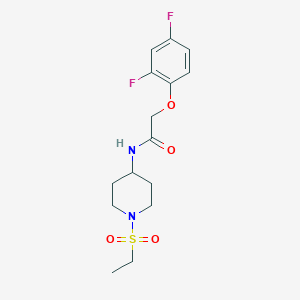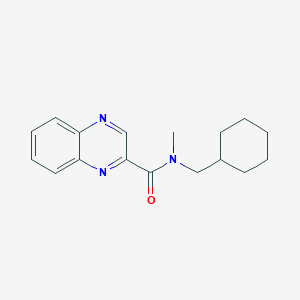
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, also known as DIMBOA, is a natural compound found in many plants, including maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants for defense against herbivores and pathogens. DIMBOA has been the subject of extensive research due to its potential applications in agriculture, medicine, and biotechnology.
作用機序
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone is complex and not fully understood. It is believed to act through multiple pathways, including the inhibition of enzymes involved in insect digestion and the induction of oxidative stress in pests and pathogens. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to activate the immune system in plants, leading to increased resistance to pests and pathogens.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have a wide range of biochemical and physiological effects in plants, insects, and mammals. In plants, it acts as a natural defense mechanism against pests and pathogens, leading to increased resistance and survival. In insects, it acts as a potent insecticide, leading to mortality and reduced feeding behavior. In mammals, it has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
実験室実験の利点と制限
The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its natural origin, low toxicity, and wide range of potential applications. Additionally, it can be easily synthesized using various methods, making it readily available for research purposes. The limitations of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in lab experiments include its complex mechanism of action, which can make it difficult to study, and its variability in concentration and potency, which can affect the reproducibility of results.
将来の方向性
There are many future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, research could focus on the development of new natural pesticides and herbicides based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and other benzoxazinoids. In medicine, research could focus on the development of new cancer drugs based on 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone and its derivatives. Additionally, research could focus on the use of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone in biotechnology, including its role in plant tissue culture and genetic engineering. Overall, the potential applications of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone are vast, and further research is needed to fully understand its properties and potential uses.
合成法
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone can be synthesized using various methods, including chemical synthesis, enzymatic reactions, and plant tissue culture. Chemical synthesis involves the reaction of 2-amino-4,5-dimethylbenzoic acid with furfural in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as benzoxazinone synthase, to catalyze the conversion of 2-amino-4,5-dimethylbenzoic acid into 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone. Plant tissue culture involves the cultivation of plant cells or tissues in a controlled environment, which can produce large quantities of 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone.
科学的研究の応用
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been studied extensively for its potential applications in agriculture, including its role in plant defense against pests and pathogens. It has been shown to have insecticidal, antifungal, and antibacterial properties, making it a promising natural alternative to synthetic pesticides and antibiotics. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone has been shown to have potential applications in medicine, including its role in cancer prevention and treatment. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new cancer drugs.
特性
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-9-12(11(2)19-10)15(17)16-7-8-18-14-6-4-3-5-13(14)16/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFYAVYLBENQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl-(2,5-dimethylfuran-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)
![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)



![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)

![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
